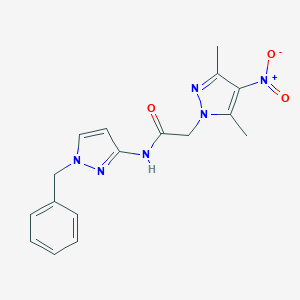![molecular formula C15H21N3O3S B279938 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, also known as DMP-777, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Mecanismo De Acción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide acts by selectively blocking the TASK-3 potassium channel, which is expressed in various regions of the brain, including the hippocampus, amygdala, and cortex. This inhibition leads to a decrease in the firing rate of neurons, resulting in a reduction in neuronal excitability. This mechanism of action makes this compound a potential therapeutic agent for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the firing rate of neurons in the hippocampus and amygdala, which are involved in learning and memory processes. It has also been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide in lab experiments is its selectivity for the TASK-3 potassium channel, which allows for specific modulation of neuronal excitability. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide. One potential area of investigation is the role of TASK-3 channels in the regulation of pain perception, as this compound has been shown to reduce pain-related behaviors in animal models. Another area of interest is the potential use of this compound as an antidepressant agent, as it has been shown to reduce depressive-like behavior in animal models. Additionally, further research is needed to investigate the safety and efficacy of this compound as a potential therapeutic agent for various neurological disorders.
Métodos De Síntesis
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been carried out using different methods, including the reaction of 4-ethoxy-N-methylbenzenesulfonamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. This makes this compound a useful tool for studying the role of TASK-3 channels in various physiological processes, including pain perception, anxiety, and depression.
Propiedades
Fórmula molecular |
C15H21N3O3S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c1-5-21-14-6-8-15(9-7-14)22(19,20)17(3)11-13-10-16-18(4)12(13)2/h6-10H,5,11H2,1-4H3 |
Clave InChI |
WSYMUDGOBUVUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)
![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
